molecular formula C19H27N5O3 B14431931 1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 80343-52-8

1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B14431931
CAS No.: 80343-52-8
M. Wt: 373.4 g/mol
InChI Key: FVXKKIQNOGUXPY-UHFFFAOYSA-N
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Description

1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a piperidine moiety, and a phenoxy group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carboxylic acids.

    Introduction of the Piperidine Moiety: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the triazole ring.

    Attachment of the Phenoxy Group: This is typically done through etherification reactions, where a phenol derivative reacts with an appropriate alkylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity to these targets, while the phenoxy group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

    1-Methyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the piperidine and phenoxy groups, resulting in different chemical and biological properties.

    5-((3-(1-Piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but without the methyl group on the triazole ring.

Uniqueness: 1-Methyl-5-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-1H-1,2,4-triazole-3-carboxylic acid is unique due to its combination of a triazole ring, piperidine moiety, and phenoxy group

Properties

CAS No.

80343-52-8

Molecular Formula

C19H27N5O3

Molecular Weight

373.4 g/mol

IUPAC Name

1-methyl-5-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C19H27N5O3/c1-23-19(21-17(22-23)18(25)26)20-9-6-12-27-16-8-5-7-15(13-16)14-24-10-3-2-4-11-24/h5,7-8,13H,2-4,6,9-12,14H2,1H3,(H,25,26)(H,20,21,22)

InChI Key

FVXKKIQNOGUXPY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=N1)C(=O)O)NCCCOC2=CC=CC(=C2)CN3CCCCC3

Origin of Product

United States

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